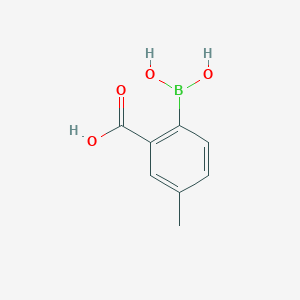

2-Borono-5-methylbenzoic acid

Description

2-Borono-5-methylbenzoic acid is a benzoic acid derivative featuring a boronic acid (-B(OH)₂) group at the 2-position and a methyl (-CH₃) substituent at the 5-position of the aromatic ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds with aryl halides .

Propriétés

IUPAC Name |

2-borono-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNPWBUHQBSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-5-methylbenzoic acid typically involves the borylation of 5-methylbenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of 2-Borono-5-methylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Borono-5-methylbenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

2-Borono-5-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is explored for its potential in developing boron-containing drugs and as a tool in biochemical assays.

Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of 2-Borono-5-methylbenzoic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-Borono-5-methylbenzoic acid with structurally related compounds, focusing on substituent groups, molecular properties, synthesis, and applications.

Structural and Functional Differences

- Boronic Acid vs. Halogenated Analogs: The boronic acid group in 2-Borono-5-methylbenzoic acid enables cross-coupling reactivity, unlike bromo or iodo analogs, which are typically electrophilic partners in such reactions. Halogenated derivatives (e.g., 2-Bromo-5-methylbenzoic acid) may exhibit greater stability but require transition-metal catalysts for functionalization .

- Amino and Protected Amino Groups: Compounds like 5-(Boc-amino)-2-chlorobenzoic acid serve as protected intermediates for drug discovery, whereas 2-Amino-5-bromo-3-methylbenzoic acid’s free amino group may participate in hydrogen bonding or further functionalization .

Activité Biologique

2-Borono-5-methylbenzoic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a boron atom that contributes to its reactivity and interaction with biological targets. The following sections will delve into the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : CHBO

- Molecular Weight : 165.06 g/mol

- CAS Number : 6967-82-4

- Melting Point : 136-140 °C

- Boiling Point : ~311.6 °C

Antioxidant Activity

Research indicates that boronic acids, including 2-borono-5-methylbenzoic acid, exhibit significant antioxidant properties. A study evaluated the antioxidant potential using various assays such as ABTS and DPPH radical scavenging methods. The compound demonstrated a strong ability to neutralize free radicals, suggesting its potential use in formulations aimed at combating oxidative stress .

Antibacterial and Antifungal Activities

2-Borono-5-methylbenzoic acid has shown promising antibacterial effects against several pathogenic bacteria, including Escherichia coli. In vitro studies indicated that it inhibited bacterial growth effectively at concentrations around 6.50 mg/mL. Additionally, its antifungal properties were assessed, revealing activity against common fungal strains, which positions it as a candidate for developing antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition capabilities. It was found to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases. The IC values for these enzymes were reported as follows:

| Enzyme | IC (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antityrosinase | 11.52 |

These findings suggest that the compound may have therapeutic potential in treating conditions related to cholinergic dysfunction .

Cytotoxicity Studies

In cancer research, the cytotoxic effects of 2-borono-5-methylbenzoic acid were evaluated against various cancer cell lines. Notably, it displayed significant cytotoxicity towards MCF-7 breast cancer cells with an IC of 18.76 µg/mL, while exhibiting minimal toxicity towards healthy cell lines . This selective toxicity highlights its potential as an anticancer agent.

Study on Protein Degradation Pathways

A pivotal study explored the role of benzoic acid derivatives in enhancing protein degradation pathways in human foreskin fibroblasts. The results indicated that compounds similar to 2-borono-5-methylbenzoic acid could activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway significantly, suggesting their utility in developing anti-aging therapies .

Formulation Development

Another study focused on the formulation of creams incorporating boronic acid derivatives, including 2-borono-5-methylbenzoic acid. The formulations were evaluated for their antioxidant and antibacterial properties and showed promising results for dermatological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.